molecular formula C18H14FN5O2 B2365562 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1286712-93-3

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2365562
CAS RN: 1286712-93-3
M. Wt: 351.341
InChI Key: IZBIFVRCQQPNFC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H18FN5O2. It has a molecular weight of 379.395. The InChI key is BTHSLUNAVMSQJZ-UHFFFAOYSA-N.

Scientific Research Applications

Anti-Tumor Activity

The compound exhibits excellent anti-tumor activity against several cancer cell lines. Specifically, it has been evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines are as follows:

Potential c-Met Kinase Inhibitor

The compound’s strong inhibition of c-Met kinase makes it a potential candidate for targeted therapy. Dose-dependent experiments, AO fluorescence staining, cell cycle assays, Annexin V-FITC/PI staining, and docking studies have supported its role as a c-Met kinase inhibitor .

Bioisosterism-Guided Approach

In the context of anticancer research, bioisosterism plays a crucial role. This compound, along with its derivatives, has been designed and synthesized for evaluation against human cancer cell lines. Some derivatives demonstrate comparable cytotoxic activity to doxorubicin, a reference anticancer drug .

Adenosine Receptor Pharmacophore

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which shares similarities with our compound, has been explored as a pharmacophore for adenosine receptors. Substitutions at specific positions may enhance its activity .

properties

IUPAC Name

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2/c1-11-2-5-13(6-3-11)21-16(25)9-24-18(26)23-10-20-15-7-4-12(19)8-14(15)17(23)22-24/h2-8,10H,9H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBIFVRCQQPNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide

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